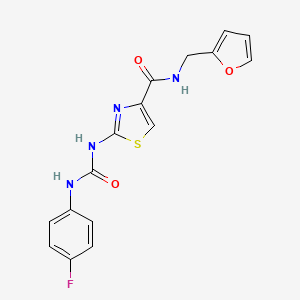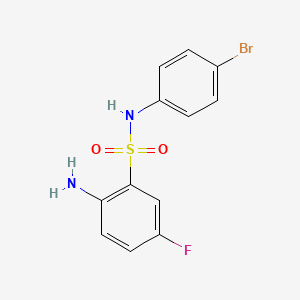
1-(2-ethoxyphenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-ethoxyphenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known by its chemical name, EHTU.
Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
1-(2-ethoxyphenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is part of a class of compounds involved in various chemical reactions and synthesis processes. For instance, compounds with similar structures have been used in the synthesis of pyrimidine derivatives, where ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxopropionates undergo regioselective condensation with urea, leading to the formation of ethyl 3-polyfluoroalkyl-3-oxo-2-(ureidomethylidene)propionates. These compounds, under more drastic conditions, cyclize to form ethyl 4-polyfluoroalkyl-4-hydroxy-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates, showcasing the reactivity and potential for creating complex molecules with diverse functionalities (Goryaeva, Burgart, & Saloutin, 2009).
Materials Science and Nanotechnology
Compounds similar to 1-(2-ethoxyphenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea are also explored in materials science, particularly in the development of hydrogels and other materials with unique physical properties. For example, certain urea derivatives have been shown to form hydrogels in various acidic conditions, with the gel's morphology and rheology being dependent on the anion's identity. This demonstrates the utility of such compounds in designing materials with tunable properties for potential applications in drug delivery systems, tissue engineering, and responsive materials (Lloyd & Steed, 2011).
Enzyme Inhibition and Potential Therapeutic Applications
In the realm of biochemistry and pharmacology, derivatives of urea, such as those structurally related to 1-(2-ethoxyphenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea, have been investigated for their enzyme inhibitory activities. These compounds have been studied for their potential to inhibit various enzymes, such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase, which are relevant to conditions like Alzheimer's disease and glaucoma. This highlights the potential therapeutic applications of such compounds in treating a range of diseases and conditions (Sujayev et al., 2016).
Propriétés
IUPAC Name |
1-(2-ethoxyphenyl)-3-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O2/c1-2-26-15-6-4-3-5-14(15)20-17(25)19-11-16-21-22-23-24(16)13-9-7-12(18)8-10-13/h3-10H,2,11H2,1H3,(H2,19,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGMXUYPTCYPQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-ethoxyphenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 6-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}pyridine-2-carboxylate](/img/structure/B2922915.png)




![4-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile](/img/structure/B2922924.png)


![2-(isopropylthio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2922930.png)
![N-[2-(furan-2-yl)ethyl]-N'-phenyloxamide](/img/structure/B2922932.png)


